6-O-Trityl-D-mannopyranose

Regioselective Protection Carbohydrate Synthesis Tritylation

Regioselective C-6 protection is critical for sequential oligosaccharide assembly. Acetyl/silyl protecting groups suffer migration or require harsh deprotection; 6-O-Trityl-D-mannopyranose (CAS 160712-27-6) offers orthogonal stability-the trityl ether withstands basic/nucleophilic conditions yet cleaves selectively under mild acid. • Orthogonal to acetyl, benzyl, and silyl ethers-enables sequential C-2,3,4 then C-6 glycosylation. • Crystallinity permits chromatography-free purification by recrystallization (21% overall yield, 3-step). • Microflow deprotection: 50°C, 10 sec, zero acetyl migration.

Molecular Formula C25H26O6
Molecular Weight 422.5 g/mol
CAS No. 160712-27-6
Cat. No. B179792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-O-Trityl-D-mannopyranose
CAS160712-27-6
Molecular FormulaC25H26O6
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(C(O4)O)O)O)O
InChIInChI=1S/C25H26O6/c26-21-20(31-24(29)23(28)22(21)27)16-30-25(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-24,26-29H,16H2/t20-,21-,22+,23+,24?/m1/s1
InChIKeyWMNZCEKHTHLIRQ-SFGZKKEESA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-O-Trityl-D-mannopyranose (CAS 160712-27-6) for Regioselective Carbohydrate Synthesis: A Procurement-Focused Overview


6-O-Trityl-D-mannopyranose (CAS 160712-27-6) is a selectively protected monosaccharide derivative of D-mannose, featuring a bulky triphenylmethyl (trityl) ether at the primary C-6 hydroxyl group . This compound belongs to the class of O-protected sugars used as critical intermediates in complex oligosaccharide and glycoconjugate synthesis . Its primary utility lies in the regioselective protection strategy it enables: the trityl group's steric bulk directs subsequent reactions to the secondary hydroxyls (C-2, C-3, C-4) while keeping the C-6 position masked, a feature that distinguishes it from unprotected mannose or non-selectively protected analogs .

Why 6-O-Trityl-D-mannopyranose Cannot Be Replaced by Generic 6-O-Protected Mannose Analogs


Generic substitution with alternative 6-O-protected mannose derivatives (e.g., 6-O-acetyl, 6-O-TBDMS, or 6-O-benzyl) is not feasible due to the fundamentally orthogonal stability and deprotection profiles of the trityl group. The trityl ether is stable to basic and nucleophilic conditions that cleave acetyl esters, yet is selectively removed under mild acidic conditions (e.g., HBr/AcOH or TFA) that leave silyl ethers (TBDMS) intact . This unique combination of stability and lability is critical in multi-step synthetic sequences where other protecting groups would fail due to premature cleavage or require harsh, global deprotection conditions that compromise the anomeric center or other sensitive functionalities [1]. Attempting to use a 6-O-acetyl mannose, for instance, would result in acetyl migration to deprotected hydroxyls during synthesis, a problem specifically addressed by the trityl group's steric bulk and distinct deprotection chemistry .

Quantitative Evidence for Differentiating 6-O-Trityl-D-mannopyranose from Closest Analogs


Superior Regioselectivity in Primary Hydroxyl Protection vs. Acetyl and TBDMS Groups

The trityl group demonstrates exclusive selectivity for the primary C-6 hydroxyl of mannose over secondary hydroxyls. In a solvent-free tritylation protocol, primary hydroxyl protection on various saccharide polyols was achieved with high yields in short reaction times, while secondary positions remained unreactive, a level of selectivity not achievable with acetyl or TBDMS chloride under comparable conditions [1]. For the specific case of mannose, a one-pot, multigram-scale sequence using trityl chloride for regioselective 6-O-protection delivered the target intermediate in 46% yield after recrystallization, with no detectable secondary protection products, confirming the high regiochemical fidelity [2].

Regioselective Protection Carbohydrate Synthesis Tritylation

Orthogonal Deprotection Stability Profile vs. 6-O-TBDMS-D-mannopyranose

The trityl group is cleaved under mild acidic conditions (HBr/AcOH or TFA), while the TBDMS group requires fluoride ions (e.g., TBAF) for removal . This difference is crucial for preserving acid-sensitive functionalities like acetonides or anomeric linkages during deprotection. In a direct comparison of the conversion of 6-O-trityl and 6-O-TBDMS monosaccharides to their formate esters, both groups were transformed via a one-step Vilsmeier-Haack procedure, but the resulting intermediates have divergent downstream reactivities precisely because of the inherent stability difference of the parent protecting groups [1]. The microflow-based deprotection of a 6-O-trityl mannose tetraacetate derivative demonstrated clean conversion without acetyl migration, a major side reaction when attempting analogous deprotection of 6-O-TBDMS counterparts under acidic conditions .

Orthogonal Protecting Groups Deprotection Chemistry Microflow Synthesis

Enhanced Crystallinity and Scalable Purification vs. 6-O-Benzyl-D-mannopyranose

The trityl group substantially enhances the crystallinity of the protected mannose derivative, enabling purification by simple recrystallization rather than chromatography. A 40-gram scale synthesis of 1,2,3,4-tetra-O-acetyl-6-O-trityl-β-D-mannopyranose (a direct derivative of the title compound) was purified to anomerically pure form by recrystallization, yielding the product as a white solid [1]. In contrast, 6-O-benzyl mannose derivatives are typically oils or low-melting solids requiring flash chromatography for purification, which limits scalability. The molecular weight contribution of the trityl group (C25H26O6, MW 422.47) is larger than benzyl (C13H16O6, MW ~268), but this mass penalty is offset by the purification advantage it confers .

Crystallinity Scalable Purification Solid-State Properties

Optimal Deployment Scenarios for 6-O-Trityl-D-mannopyranose Based on Differentiated Evidence


Multi-Step Oligosaccharide Assembly Requiring Orthogonal C-6 Protection

When synthesizing branched mannose-containing oligosaccharides (e.g., mannodendrimers or fungal cell wall fragments), the trityl group serves as a temporary protecting group for the primary alcohol. Its acid-lability allows it to be selectively removed in the presence of base-labile acetyl esters or hydrogenolysis-resistant benzyl ethers on the same molecule, enabling sequential glycosylation at C-6 after initial decoration at C-2, C-3, and C-4 [1]. The exclusive primary selectivity ensures that no undesired secondary protection occurs, simplifying intermediate purification.

Scalable Synthesis of D-Mannuronic Acid Building Blocks for Alginate Research

For research programs requiring multi-gram quantities of D-mannuronic acid derivatives (used in alginate biosynthesis studies and biomaterial development), the regioselective 6-O-tritylation route enables a chromatography-free, 3-step synthesis from commercial D-mannose in acceptable overall yield (21%) [1]. This scalability directly results from the crystallinity conferred by the trityl group, allowing purification of the key intermediate by recrystallization rather than flash chromatography.

Microflow-Controlled Deprotection to Suppress Acetyl Migration

For syntheses involving base-sensitive functionality where the target compound is a 6-O-trityl acetylated mannose, the trityl group can be cleanly removed in a microflow reactor (50°C, 10 sec residence time) with complete suppression of the acetyl migration side reaction that plagues batch deprotection methods [1]. This precision deprotection is not possible with TBDMS or other acid-stable protecting groups under batch conditions, making 6-O-Trityl-D-mannopyranose the enabling choice for such process chemistry.

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